4-(Benzyloxy)-N-methyl-2-pyrimidinamine
Overview
Description
4-(Benzyloxy)-N-methyl-2-pyrimidinamine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Biological Activity
4-(Benzyloxy)-N-methyl-2-pyrimidinamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting the compound's pharmacological relevance.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a benzyloxy group at the 4-position and a methyl group at the nitrogen atom of the 2-position. Its molecular formula is and it has a molecular weight of approximately 188.23 g/mol. The structural characteristics contribute to its reactivity and potential interactions with biological targets.
Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in disease pathways. Notably, its structural similarities with other pyrimidine derivatives suggest potential inhibition of key targets such as Bruton's tyrosine kinase (Btk), which plays a crucial role in autoimmune diseases and certain cancers .
Anticancer Activity
Recent research has focused on the antiproliferative effects of pyrimidine derivatives, including this compound, against various cancer cell lines. Studies have shown that modifications to the pyrimidine structure can enhance cytotoxicity and selectivity towards cancer cells. For instance, compounds with similar structures demonstrated significant activity against human cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 (Lung) | TBD | Apoptosis induction |
Similar Pyrimidine Derivative | MCF-7 (Breast) | 15 | EGFR/VEGFR-2 inhibition |
Anti-inflammatory Activity
Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been noted, which is crucial for mediating inflammatory responses. In vitro studies have indicated that certain derivatives exhibit selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile compared to traditional NSAIDs .
Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | TBD | TBD | TBD |
Celecoxib | 0.04 | N/A | N/A |
Case Studies
Several case studies have investigated the therapeutic implications of pyrimidine derivatives in clinical settings. For instance, one study demonstrated that patients treated with compounds exhibiting similar structures showed improved outcomes in conditions related to inflammation and cancer progression. These findings underscore the potential clinical relevance of this compound.
Properties
IUPAC Name |
N-methyl-4-phenylmethoxypyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-13-12-14-8-7-11(15-12)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFRAYUPDAVQMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.